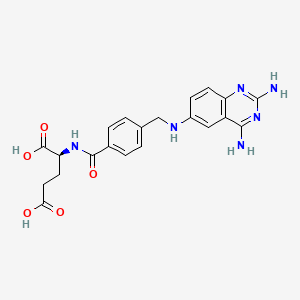![molecular formula C18H20O2S2 B14633455 [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid CAS No. 56056-74-7](/img/structure/B14633455.png)
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of two phenyl rings connected via sulfanyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions to form 4-[(2-Methylpropyl)sulfanyl]phenyl bromide.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2-bromophenylacetic acid in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid involves its interaction with molecular targets through its sulfanyl and phenyl groups. These interactions can modulate various biochemical pathways, including:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal transduction: It can affect signal transduction pathways by interacting with receptor proteins.
Antioxidant activity: The sulfanyl groups can scavenge reactive oxygen species, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]butyric acid: Contains a butyric acid moiety.
Uniqueness
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is unique due to its specific combination of sulfanyl and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56056-74-7 |
|---|---|
Molecular Formula |
C18H20O2S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C18H20O2S2/c1-13(2)12-21-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChI Key |
ORRALYAMSOGTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


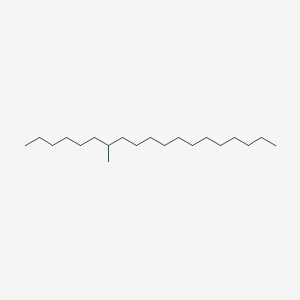

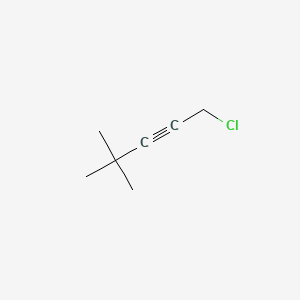

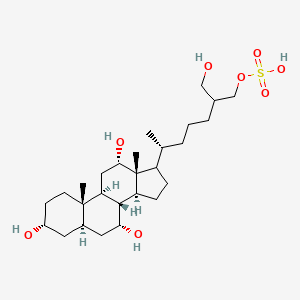


![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
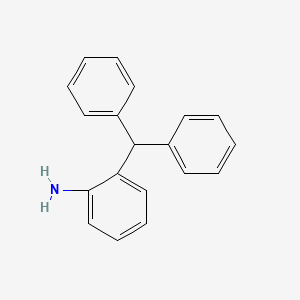
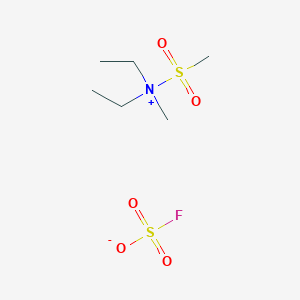
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)

